molecular formula C12H10FNOS B4408019 N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide

Cat. No. B4408019
M. Wt: 235.28 g/mol
InChI Key: VRKQBENHLPQOLA-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical properties. This compound, like its analogs, has been studied for various applications, including its potential role in medicinal chemistry and material science. The compound's synthesis, structural characterization, and the study of its properties are crucial for understanding its potential applications.

Synthesis Analysis

The synthesis of related compounds often involves innovative methodologies that highlight the compound's versatile nature. For example, the synthesis of analog compounds, such as those described in the activation-deactivation studies of inter-peptide bonds induced by the position of the halogen atom in the benzene ring, showcases the intricate processes involved in creating compounds with specific properties (Moreno-Fuquen et al., 2022). Such methodologies can provide insights into the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been extensively analyzed using techniques such as X-ray diffraction (XRD). These analyses reveal the planarity, stability, and resonant structure of the peptide segments, providing a deeper understanding of the compound's molecular architecture (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, including their ability to form intramolecular rings and chains during crystal growth, are crucial for understanding their reactivity and stability. The active participation of halogen atoms in assembling structures through various interactions is a key feature that influences the compound's chemical behavior (Moreno-Fuquen et al., 2022).

Physical Properties Analysis

The physical properties, such as thermal stability, solubility, and molecular weight, play a significant role in determining the compound's applicability in various fields. For instance, the study of polyamides related to this compound reveals their good thermal stability and solubility in organic solvents, which are essential characteristics for material science applications (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds and potential for forming derivatives, is vital for exploring the full potential of this compound. Studies on similar compounds can shed light on their anion complexation properties and their behavior as dienes or dienophiles in chemical reactions, which are crucial for designing functional materials and drugs (Gale, Hursthouse, Light, & Warriner, 2004).

Mechanism of Action

Target of Action

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide, also known as Linifanib (ABT-869), is a small molecule vascular endothelial growth factor (VEGF) receptor-based kinase inhibitor . It primarily targets the VEGF and PDGF receptor families, which play a crucial role in angiogenesis, the formation of new blood vessels .

Mode of Action

Linifanib inhibits all members of the VEGF and PDGF receptor families, thereby suppressing tumor growth . It prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients and inhibits key angiogenic signaling pathways . It also exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases .

Biochemical Pathways

The compound affects the VEGF and PDGF pathways, which are critical for angiogenesis . By inhibiting these pathways, Linifanib disrupts the supply of oxygen and nutrients to the tumor, thereby suppressing its growth .

Pharmacokinetics

In a phase 1 study, Linifanib’s pharmacokinetics were found to be dose-proportional across 0.10–0.25 mg/kg . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties scale with the dosage, impacting its bioavailability .

Result of Action

Linifanib has been shown to be effective in a broad range of cancers, including small cell lung carcinoma, colon carcinoma, breast carcinoma, and MV4-11 tumors . It induces significant apoptosis in cells with FLT3 mutation in vitro and has a profound anti-leukemic effect in a mouse xenograft model .

Action Environment

The interaction of Linifanib with proteins such as bovine serum albumin (BSA) can provide valuable information regarding the pharmacokinetic and pharmacodynamics behavior of the drug . Environmental factors, such as the presence of these proteins, can influence Linifanib’s action, efficacy, and stability .

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQBENHLPQOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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